molecular formula C29H21BrN2O3 B2908722 4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 326018-10-4

4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Katalognummer: B2908722
CAS-Nummer: 326018-10-4
Molekulargewicht: 525.402
InChI-Schlüssel: NUAZTUOOKPITOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Benzoylbenzoyl)-7-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS: 326018-10-4, molecular formula: C29H21BrN2O3, molecular weight: 525.39 g/mol) is a structurally complex benzodiazepine derivative characterized by a 1,4-benzodiazepin-2-one core substituted with a 4-benzoylbenzoyl group at position 4, a bromine atom at position 7, and a phenyl group at position 5 . The 4-benzoylbenzoyl moiety introduces significant steric bulk and π-electron density, which may influence receptor binding and metabolic stability. This compound’s unique substitution pattern distinguishes it from classical benzodiazepines, which often prioritize smaller substituents (e.g., halogens or methyl groups) at analogous positions .

Eigenschaften

IUPAC Name

4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21BrN2O3/c30-23-15-16-25-24(17-23)27(19-7-3-1-4-8-19)32(18-26(33)31-25)29(35)22-13-11-21(12-14-22)28(34)20-9-5-2-6-10-20/h1-17,27H,18H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAZTUOOKPITOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, including electrophilic aromatic substitution and condensation reactions. The process begins with the preparation of the benzoylbenzoyl intermediate, followed by bromination and subsequent cyclization to form the benzodiazepine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., halogens)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(4-Benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may interact with the P2X7 receptor, influencing neurotransmitter release and immune responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and related benzodiazepine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Features
4-(4-Benzoylbenzoyl)-7-bromo-5-phenyl-1,4-benzodiazepin-2-one (Target) 4-(4-benzoylbenzoyl), 7-Br, 5-Ph C29H21BrN2O3 525.39 Bulky 4-benzoylbenzoyl group; bromine enhances lipophilicity and electron-withdrawing effects .
7-Chloro-5-phenyl-1,4-benzodiazepin-2-one 7-Cl, 5-Ph C17H14ClN2O 297.76 Smaller substituents; chlorine offers moderate electron-withdrawing effects; lower steric hindrance .
Oxazolam (7-Chloro-5-methyltetrahydrooxazolo[5.4+]-1,4-benzodiazepin-2-one) 7-Cl, 5-methyltetrahydrooxazolo C16H14ClN3O2 315.75 Oxazolo ring fusion enhances rigidity; methyl group improves metabolic stability .
7-Bromo-4-(2-chlorobenzoyl)-5-phenyl-1,4-benzodiazepin-2-one 7-Br, 4-(2-Cl-benzoyl), 5-Ph C23H16BrClN2O2 467.74 2-Chlorobenzoyl introduces ortho-substitution effects; bromine synergizes with Cl for electronic modulation .
7-Chloro-5-(4-methoxybenzyl)-1,5-benzothiazepin-4-one 7-Cl, 5-(4-MeO-benzyl), S-heterocycle C17H16ClNO2S 333.83 Sulfur atom in diazepine core alters hydrogen-bonding capacity and ring puckering .

Electronic and Steric Effects

  • Bromine at position 7 increases lipophilicity (logP ~4.2 estimated) compared to chloro analogs (logP ~2.8) .
  • 7-Chloro-5-phenyl Analog: Smaller substituents allow greater conformational freedom, enhancing binding to γ-aminobutyric acid (GABAA) receptors, a common target for anxiolytic benzodiazepines .
  • Benzothiazepinone Derivatives: Replacement of nitrogen with sulfur in the heterocyclic ring (e.g., ) reduces basicity and alters hydrogen-bonding patterns, impacting interactions with biological targets .

Pharmacological and Metabolic Stability

  • Metabolic Downregulation : The target compound’s bromine and bulky substituents may reduce metabolic clearance compared to 7-chloro analogs, which are more prone to oxidative dehalogenation .
  • Receptor Selectivity : Classical benzodiazepines (e.g., oxazolam) exhibit high affinity for GABAA receptors due to optimal steric and electronic profiles. The target compound’s 4-benzoylbenzoyl group may shift selectivity toward peripheral benzodiazepine receptors (PBRs), which are implicated in mitochondrial function .

Research Findings and Implications

Crystallographic and Conformational Insights

  • Ring Puckering : The 1,4-benzodiazepine core in the target compound likely adopts a boat conformation due to steric strain from the 4-benzoylbenzoyl group, as observed in structurally related N-substituted benzodiazepines (e.g., ). This contrasts with the planar or chair conformations of simpler analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.